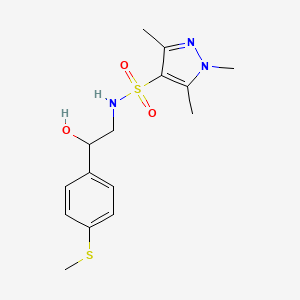

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core linked to a hydroxyethyl-(4-methylthiophenyl) substituent. The absence of direct pharmacokinetic or clinical data in the evidence limits definitive conclusions about its therapeutic applications.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S2/c1-10-15(11(2)18(3)17-10)23(20,21)16-9-14(19)12-5-7-13(22-4)8-6-12/h5-8,14,16,19H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRRIWOZBKQEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : Synthesis typically involves the condensation of a hydroxyethyl-substituted benzene derivative with a pyrazole sulfonamide. The reaction may proceed under reflux conditions with appropriate solvents and catalysts to ensure complete conversion and high yield.

Industrial Production Methods: : On an industrial scale, production involves optimized conditions that ensure cost-effectiveness and scalability. This often includes the use of automated reactors, continuous flow chemistry techniques, and strict control of reaction parameters to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: : N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes a variety of chemical reactions, including:

Oxidation: : Converts the methylthio group into sulfoxide or sulfone derivatives.

Reduction: : Modifies the aromatic ring, often involving hydrogenation.

Substitution: : Reactions where substituents on the aromatic ring or pyrazole moiety are replaced by other groups.

Common Reagents and Conditions: : These reactions generally employ reagents like hydrogen peroxide for oxidation, hydrogen gas or other reducing agents for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure to ensure selectivity and efficiency.

Major Products: : The primary products of these reactions include sulfoxides, sulfones, hydrogenated derivatives, and substituted aromatic compounds. Each product's formation depends on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: : Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology: : Employed in studying enzyme inhibition mechanisms, particularly those involving sulfonamide-based inhibitors.

Medicine: : Explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: : Utilized in the manufacture of advanced materials and fine chemicals, thanks to its unique chemical reactivity and stability.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets, such as enzymes and receptors. The hydroxyethyl group and sulfonamide moiety are key functional groups that interact with target sites, often through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Structural and Functional Analysis

Core Structure Diversity

- The target compound utilizes a pyrazole-sulfonamide scaffold, which is distinct from the butanamide (), pyrazolo-pyrimidine (), and phosphoramidate () cores. Pyrazole derivatives are often explored for anti-inflammatory or metabolic applications, whereas phosphoramidates like Fenamiphos are neurotoxic insecticides .

- The crystalline forms in feature a tetrahydro-2H-pyran moiety, which may confer enhanced solubility or stability compared to the pyrazole-based target compound .

Substituent Effects The methylthio group is a shared feature in the target compound and Fenamiphos. In the former, it likely increases lipophilicity, aiding membrane penetration; in Fenamiphos, it contributes to acetylcholinesterase inhibition .

Pharmacological Considerations highlights challenges in developing beta 3-adrenoceptor (beta 3-AR) agonists due to species-specific receptor differences (e.g., lower human vs. rat efficacy). If the target compound targets beta 3-AR, its efficacy in humans may depend on selectivity and pharmacokinetic optimization . The pyrazolo-pyrimidine derivative in has a higher molecular weight (589.1 vs. ~400–450 estimated for the target compound), which may affect bioavailability. Its melting point (175–178°C) suggests moderate thermal stability .

Synthesis and Stability

- The crystalline forms in emphasize solid-state optimization for improved drug delivery. In contrast, the target compound’s hydroxyethyl group may necessitate specific formulation strategies to prevent degradation.

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C13H16N4O2S

- Molecular Weight : 292.36 g/mol

- CAS Number : 1448133-05-8

The structure includes a pyrazole ring, which is often associated with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard treatments like dexamethasone .

Antimicrobial Activity

The compound’s potential as an antimicrobial agent is also noteworthy. Pyrazole derivatives have been tested against various bacterial strains and fungi. In vitro studies have shown promising results against strains such as E. coli and Aspergillus niger, with some derivatives achieving significant inhibition rates comparable to established antibiotics .

Anticancer Activity

The anticancer properties of pyrazole compounds are well-documented. They have been found to inhibit key pathways involved in tumor growth and metastasis. Specific pyrazole derivatives have shown efficacy against BRAF(V600E) mutations and other cancer-related targets . The compound may possess similar mechanisms due to its structural characteristics.

Case Studies

Several case studies further illustrate the biological activity of related pyrazole compounds:

- Study on Anti-tubercular Activity : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited potent activity at concentrations significantly lower than traditional treatments .

- Evaluation of Antifungal Properties : In another study, specific pyrazole carboxamides were evaluated for antifungal activity, demonstrating effectiveness against various fungal pathogens .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.